molecular formula C7H8BrN3OS B5910497 4-bromo-5-methyl-2-thiophenecarbaldehyde semicarbazone

4-bromo-5-methyl-2-thiophenecarbaldehyde semicarbazone

Cat. No. B5910497
M. Wt: 262.13 g/mol
InChI Key: SXHWUVHPTLSPMB-XCVCLJGOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-5-methyl-2-thiophenecarbaldehyde semicarbazone is a chemical compound that has gained attention for its potential applications in scientific research. This compound is a semicarbazone derivative, which is a class of compounds that have been studied for their antimicrobial, antiviral, and antitumor properties.

Mechanism of Action

The mechanism of action of 4-bromo-5-methyl-2-thiophenecarbaldehyde semicarbazone is not fully understood. However, it is believed to act by inhibiting the growth of microorganisms by disrupting their cell wall synthesis and interfering with their DNA replication.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-5-methyl-2-thiophenecarbaldehyde semicarbazone are not well studied. However, it has been reported to have low toxicity and is considered safe for use in laboratory experiments.

Advantages and Limitations for Lab Experiments

The advantages of using 4-bromo-5-methyl-2-thiophenecarbaldehyde semicarbazone in laboratory experiments are its low toxicity and antimicrobial and antiviral properties. However, its limitations include its limited solubility in water and its potential to degrade under certain conditions.

Future Directions

Further research on 4-bromo-5-methyl-2-thiophenecarbaldehyde semicarbazone should focus on its potential applications in the treatment of microbial infections and viral diseases. Its mechanism of action should be further elucidated, and its biochemical and physiological effects should be studied in more detail. Additionally, efforts should be made to improve its solubility and stability to increase its usefulness in laboratory experiments.

Synthesis Methods

The synthesis of 4-bromo-5-methyl-2-thiophenecarbaldehyde semicarbazone involves the reaction of 4-bromo-5-methyl-2-thiophenecarbaldehyde with semicarbazide hydrochloride in the presence of a base such as sodium hydroxide. The resulting product is a yellow crystalline solid that can be purified by recrystallization.

Scientific Research Applications

The semicarbazone derivatives have been studied for their potential applications in various scientific fields. 4-bromo-5-methyl-2-thiophenecarbaldehyde semicarbazone has been reported to have antimicrobial activity against gram-positive and gram-negative bacteria. It has also been shown to have antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2).

properties

IUPAC Name

[(E)-(4-bromo-5-methylthiophen-2-yl)methylideneamino]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN3OS/c1-4-6(8)2-5(13-4)3-10-11-7(9)12/h2-3H,1H3,(H3,9,11,12)/b10-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXHWUVHPTLSPMB-XCVCLJGOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)C=NNC(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(S1)/C=N/NC(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(E)-(4-bromo-5-methylthiophen-2-yl)methylideneamino]urea

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